molecular formula C18H25N5O2S B11066604 6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B11066604
M. Wt: 375.5 g/mol
InChI Key: GRYKWBYDCHKPTN-UHFFFAOYSA-N
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Description

6-{[Cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines cyclohexyl, ethylamino, and thiazolopurine moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopurine core, followed by the introduction of the cyclohexyl and ethylamino groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[Cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-{[Cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A structurally similar compound with different functional groups.

    Cyclohexylamine: Shares the cyclohexyl and amino groups but lacks the thiazolopurine core.

    Thiazolopurine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

6-{[Cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H25N5O2S

Molecular Weight

375.5 g/mol

IUPAC Name

8-[[cyclohexyl(ethyl)amino]methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C18H25N5O2S/c1-4-22(12-8-6-5-7-9-12)10-13-11-26-17-19-15-14(23(13)17)16(24)21(3)18(25)20(15)2/h11-12H,4-10H2,1-3H3

InChI Key

GRYKWBYDCHKPTN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4CCCCC4

Origin of Product

United States

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